2-(Benzyloxy)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone
説明
特性
IUPAC Name |
1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-phenylmethoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-17-18(20-9-8-19-17)25-15-7-10-21(11-15)16(22)13-24-12-14-5-3-2-4-6-14/h2-6,8-9,15H,7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKRTXCFNOMZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(Benzyloxy)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including antitumor and antimicrobial properties, supported by relevant data tables and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzyloxy group, a pyrrolidine moiety, and a methoxypyrazine substituent, which may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antitumor and antimicrobial effects. Below are the key findings from various studies.
Antitumor Activity
Several studies have evaluated the antitumor potential of compounds structurally similar to 2-(Benzyloxy)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone. For instance, compounds with benzimidazole and benzothiazole derivatives have shown significant cytotoxicity against various cancer cell lines.
Key Findings:
- Cell Lines Tested: Human lung cancer cell lines A549, HCC827, and NCI-H358.
- Assays Used: MTS cytotoxicity assays and BrdU proliferation assays.
- Results: Certain derivatives exhibited IC50 values as low as 6.26 μM in 2D cultures, indicating potent antitumor activity (source: ).
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated. The focus has been on their effectiveness against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Tested Pathogens: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
- Methodology: Broth microdilution testing according to CLSI guidelines.
- Results: Some compounds demonstrated significant antibacterial activity, suggesting their potential as therapeutic agents against bacterial infections (source: ).
Table 1: Antitumor Activity of Related Compounds
| Compound ID | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| 5 | A549 | 6.26 | 2D |
| 6 | HCC827 | 6.48 | 2D |
| 9 | NCI-H358 | 20.46 | 3D |
| 15 | MRC-5 | >50 | 2D |
Table 2: Antimicrobial Activity of Related Compounds
| Compound ID | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 32 μg/mL |
| B | Escherichia coli | 16 μg/mL |
Case Studies
-
Case Study on Antitumor Activity :
A study published in Molecules highlighted the synthesis of various benzimidazole derivatives and their evaluation against lung cancer cell lines. The results indicated that modifications in the side chains significantly influenced their cytotoxicity profiles, with some derivatives showing promising results comparable to standard chemotherapeutics (source: ). -
Case Study on Antimicrobial Properties :
Another investigation focused on the development of novel pyrazine derivatives with antibacterial properties. The study found that specific structural features enhanced their ability to inhibit bacterial growth, particularly against resistant strains of Staphylococcus aureus (source: ).
Q & A
What are the common synthetic routes for 2-(Benzyloxy)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized to improve yield?
Basic:
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine ring followed by coupling with benzyloxy and 3-methoxypyrazine moieties. Key steps include nucleophilic substitution for ether bond formation and ketone group introduction via acetylation.
Advanced:
Optimization focuses on solvent selection (e.g., DMF or THF for polar intermediates), temperature control (40–80°C to balance reactivity and side reactions), and catalysts (e.g., NaH for deprotonation). Monitoring with thin-layer chromatography (TLC) ensures intermediate purity .
What analytical techniques are critical for confirming the structure and purity of this compound, and how can discrepancies in spectral data be resolved?
Basic:
Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. Purity is assessed via HPLC with UV detection.
Advanced:
Discrepancies in NMR signals (e.g., unexpected splitting) may arise from rotamers or residual solvents. Variable-temperature NMR or deuterated solvent exchanges can resolve ambiguities. Cross-validation with X-ray crystallography provides definitive stereochemical clarity .
How can researchers identify potential biological targets for this compound using computational methods?
Basic:
Molecular docking studies (e.g., AutoDock Vina) predict interactions with receptors like GPCRs or enzymes. Pharmacophore modeling identifies key binding motifs (e.g., methoxypyrazine’s hydrogen-bonding potential).
Advanced:
Machine learning models (e.g., DeepChem) trained on structural analogs prioritize targets. Free-energy perturbation (FEP) calculations refine binding affinity predictions. Validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended .
What methodologies are recommended for assessing the metabolic stability of this compound in preclinical models?
Basic:
In vitro assays using liver microsomes (human/rat) quantify metabolic half-life (t½). LC-MS/MS tracks parent compound depletion and metabolite formation.
Advanced:
Recombinant cytochrome P450 isoforms identify specific metabolic pathways. Hepatocyte co-cultures mimic in vivo conditions for intrinsic clearance (CLint) determination. Stable isotope labeling aids metabolite structural elucidation .
What role does X-ray crystallography play in elucidating the molecular conformation of this compound?
Basic:
X-ray crystallography determines bond lengths, angles, and dihedral angles, confirming stereochemistry and non-covalent interactions (e.g., hydrogen bonds).
Advanced:
Polymorph screening via solvent-drop grinding identifies stable crystalline forms. Charge-density analysis reveals electron distribution in the pyrrolidine ring, guiding reactivity predictions .
What strategies are effective in designing structure-activity relationship (SAR) studies for this compound to enhance pharmacological activity?
Basic:
Systematic substitution of benzyloxy or methoxypyrazine groups evaluates steric/electronic effects. Bioisosteric replacements (e.g., pyridine for pyrazine) test scaffold flexibility.
Advanced:
Free-Wilson analysis quantifies substituent contributions to activity. Quantum mechanical (QM) calculations (e.g., DFT) model transition states for target binding. Parallel synthesis accelerates SAR exploration .
What in vitro assays are recommended for preliminary toxicity profiling of this compound?
Basic:
Cytotoxicity assays (MTT/XTT) in HEK293 or HepG2 cells assess general toxicity. Ames test screens for mutagenicity.
Advanced:
High-content screening (HCS) with fluorescent probes evaluates mitochondrial membrane potential and ROS generation. Genotoxicity is further tested via Comet assay .
How should researchers address contradictions in biological activity data across different studies?
Advanced:
Meta-analysis of experimental conditions (e.g., cell line variability, assay protocols) identifies confounding factors. Orthogonal assays (e.g., functional vs. binding assays) validate target engagement. Bayesian statistics model uncertainty in replicate datasets .
What formulation strategies can improve the solubility and bioavailability of this compound?
Basic:
Co-solvent systems (PEG 400/ethanol) or cyclodextrin inclusion complexes enhance aqueous solubility.
Advanced:
Nanoemulsions or liposomal encapsulation improve intestinal absorption. Amorphous solid dispersions (spray-dried with HPMC-AS) stabilize the compound in the amorphous state .
How can enantiomeric purity be ensured during synthesis, and what impact do stereoisomers have on biological activity?
Basic:
Chiral HPLC or SFC separates enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) controls stereochemistry.
Advanced:
VCD (vibrational circular dichroism) spectroscopy confirms absolute configuration. Stereoisomers may exhibit divergent pharmacokinetics (e.g., CYP3A4 metabolism) or target selectivity (e.g., receptor subtype binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
